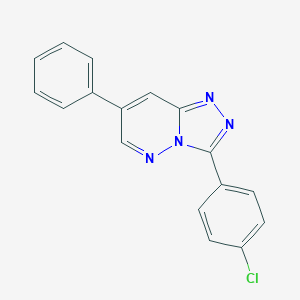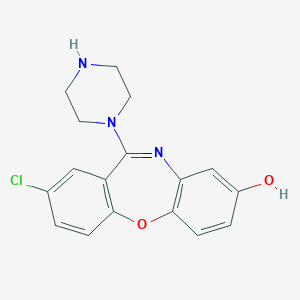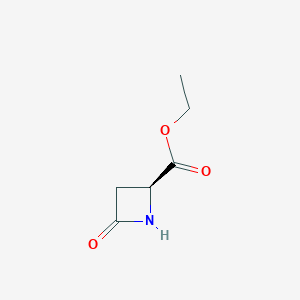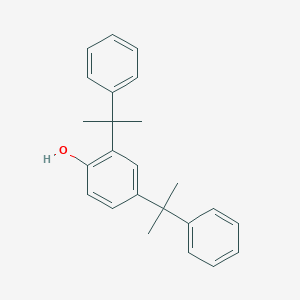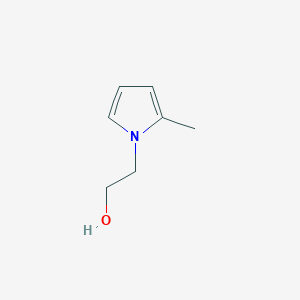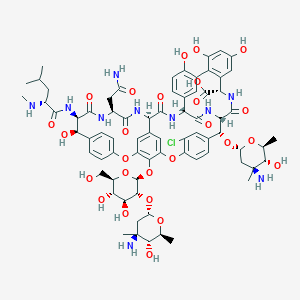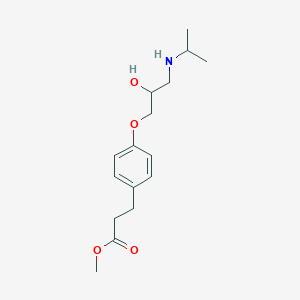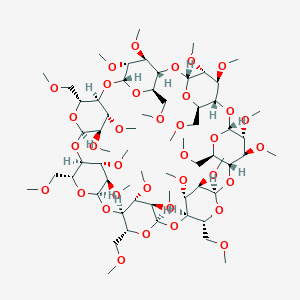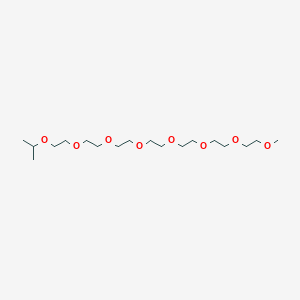
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane, also known as crown ether 24-crown-8, is a cyclic polyether compound that is widely used in scientific research. It is a versatile compound that can be synthesized using various methods and has several applications in biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is based on its ability to form complexes with cations. The 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule contains a cavity that is the right size and shape to fit certain cations, such as potassium and sodium ions. When a cation enters the cavity, it forms a complex with the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether molecule, which stabilizes the cation and makes it more soluble in organic solvents.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 are related to its ability to bind to cations. In biochemistry, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. In pharmacology, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used to develop new drugs that target specific ion channels. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in materials science to develop new materials with unique properties, such as high conductivity and selectivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in lab experiments is its high selectivity for certain cations, which allows for precise control over chemical reactions. However, one limitation of using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is its sensitivity to moisture and oxygen, which can degrade the compound over time. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 can be difficult to purify, which can lead to impurities in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8. One area of interest is the development of new synthetic methods for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 that are more efficient and environmentally friendly. Another area of interest is the development of new applications for 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in materials science, such as the development of new polymers and composites. Finally, there is a growing interest in using 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 in biomedical research, such as the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
The most common method for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 involves the reaction of dibromoethylene with ethylene glycol in the presence of a catalyst such as copper. The resulting compound is then treated with sodium hydroxide to form the 24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane ether. Other methods for synthesizing 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 include the reaction of 1,2-dibromoethane with sodium ethoxide or the reaction of ethylene oxide with sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 is widely used in scientific research due to its ability to selectively bind to certain cations, such as potassium and sodium ions. This property makes it useful in a variety of applications, including ion-selective electrodes, chromatography, and as a phase transfer catalyst. In addition, 24-24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane-8 has been used in the synthesis of various organic compounds, including peptides and nucleotides.
Eigenschaften
CAS-Nummer |
100258-42-2 |
|---|---|
Produktname |
24-Methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Molekularformel |
C18H38O8 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C18H38O8/c1-18(2)26-17-16-25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-20-5-4-19-3/h18H,4-17H2,1-3H3 |
InChI-Schlüssel |
PDJGCYUIJQJQCO-UHFFFAOYSA-N |
SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Kanonische SMILES |
CC(C)OCCOCCOCCOCCOCCOCCOCCOC |
Andere CAS-Nummern |
100258-42-2 |
Synonyme |
24-methyl-2,5,8,11,14,17,20,23-octaoxapentacosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butanoic acid,4,4'-dithiobis[2-[(trifluoroacetyl)amino]-, (R*,R*)-(9CI)](/img/structure/B25635.png)
